Z-LEU-PHE-OH
Description
Foundational Significance as a Dipeptide Derivative
Z-LEU-PHE-OH is chemically defined as a dipeptide derivative. chemimpex.com Its core structure consists of two amino acids, L-leucine and L-phenylalanine, linked by a peptide bond. chemimpex.com The defining feature of this compound is the N-terminal protection of the leucine (B10760876) residue by a benzyloxycarbonyl group, often abbreviated as "Z" or "Cbz". bachem.com This Z-group is crucial as it masks the reactivity of the N-terminal amine, preventing unwanted side reactions during chemical synthesis and allowing for controlled, sequential peptide chain elongation. bachem.comchemimpex.com The presence of this protecting group enhances the compound's stability and facilitates its use as a building block in the methodical construction of more complex peptides. chemimpex.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₈N₂O₅ | chemimpex.comnih.gov |
| Molecular Weight | 412.49 g/mol | chemimpex.com |
| CAS Number | 6401-63-4 | chemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 119-126 °C | chemimpex.comchemicalbook.com |
| IUPAC Name | (2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | nih.gov |
Historical Trajectory and Evolution in Peptide Chemistry
The significance of this compound is rooted in a pivotal development in the history of peptide chemistry. The field's early progress was hampered by the challenge of selectively forming peptide bonds without uncontrolled polymerization. A breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as the first practical, reversible Nα-protecting group for amino acids. ias.ac.innih.govnumberanalytics.com This invention revolutionized peptide synthesis, enabling the stepwise and controlled assembly of amino acids into defined peptide chains for the first time. nih.gov
The "Z-group" could be introduced via reaction with benzyl (B1604629) chloroformate and, crucially, removed under mild, non-hydrolytic conditions (catalytic hydrogenation), leaving the newly formed peptide bond intact. numberanalytics.com This development paved the way for major achievements, including the first chemical synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953. ias.ac.innih.gov Protected dipeptides like this compound are direct descendants of this foundational technology. They represent the building blocks that Bergmann and Zervas's method made possible, embodying the strategic protection and activation steps that remain central to both solution-phase and solid-phase peptide synthesis (SPPS) methodologies today. nih.govwikipedia.org While newer protecting groups like Fmoc have become prevalent in SPPS, the Z-group remains widely used, particularly in solution-phase synthesis and for specific applications in organic chemistry. bachem.comnih.gov
Current Research Paradigms and Investigative Utility of this compound
In contemporary research, this compound serves as a versatile tool in several key areas. Its primary application is as a substrate for studying various proteases, which are enzymes that cleave peptide bonds. nih.gov For example, it has been employed in assays to measure the activity of carboxypeptidases and other peptidases.
A notable area of investigation involves its use as an inhibitor of certain proteases. Specifically, this compound has been identified as an inhibitor of calpains, a family of calcium-activated neutral proteases. nih.gov In one study, this compound was one of only three novel peptide inhibitors tested that both inhibited calpain activity in rabbit renal proximal tubules and protected the cells from death induced by antimycin A. nih.gov This highlights its utility in studying the roles of specific proteases in cellular processes like apoptosis and necrosis.
Furthermore, this compound and its derivatives are used in fundamental studies of peptide synthesis itself. For instance, researchers have explored the non-enzymatic synthesis of the dipeptide using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) in reverse micellar systems to understand reaction kinetics under different conditions. mdpi.com Derivatives of this compound, such as Z-L-Leu-L-Phe-CH2Cl (a chloromethyl ketone), have been synthesized to act as irreversible inhibitors for studying enzyme mechanisms. tandfonline.com The compound also serves as a model substrate in soil science to assess extracellular protease activity, a key process in nutrient cycling. researchgate.net These diverse applications underscore the compound's enduring importance as a research tool for investigating enzyme function, developing protease inhibitors, and refining peptide synthesis methodologies. chemimpex.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28N2O5 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-19(25-23(29)30-15-18-11-7-4-8-12-18)21(26)24-20(22(27)28)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28) |
InChI Key |
FGUNAJHARUGMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Z Leu Phe Oh
Classical and Contemporary Approaches to Dipeptide Synthesis
The formation of the peptide bond between Z-L-leucine and L-phenylalanine can be achieved through established chemical methods, broadly categorized into solution-phase and solid-phase techniques. Each approach offers distinct advantages and is selected based on the desired scale, purity requirements, and integration into larger peptide sequences.
Solution-phase peptide synthesis (SPPS) is a traditional yet powerful method for producing dipeptides like Z-LEU-PHE-OH. This technique involves the reaction of protected amino acid derivatives in a suitable solvent system. The core of the process is the activation of the carboxylic acid group of the N-protected amino acid (Z-L-leucine) to facilitate its coupling with the amino group of the C-terminal amino acid (L-phenylalanine).
Optimization of solution-phase synthesis often involves the careful selection of coupling reagents to maximize yield and minimize side reactions, particularly racemization. mdpi.com Condensing agents such as N,N'-dicyclohexylcarbodiimide (DCC) have been used for dipeptide synthesis. mdpi.com Other modern coupling reagents are also employed to enhance efficiency and reduce byproducts. nih.gov The reaction progress is typically monitored, and the final product is isolated through extraction and crystallization, avoiding the need for chromatography in some optimized protocols. nih.gov
Table 1: Common Coupling Reagents in Solution-Phase Peptide Synthesis
| Reagent Class | Example(s) | Key Characteristics |
|---|---|---|
| Carbodiimides | DCC, DIC | Highly reactive; can lead to byproduct formation (DCU) and racemization if additives are not used. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency; lower risk of racemization compared to carbodiimides alone. |
While solution-phase is well-suited for synthesizing the dipeptide itself, solid-phase peptide synthesis (SPPS) is the dominant methodology for incorporating sequences like Z-LEU-PHE into larger peptides. peptide.combachem.com In SPPS, the C-terminal amino acid (phenylalanine) is first anchored to an insoluble polymer resin. peptide.com The synthesis then proceeds in cycles of Nα-protecting group removal and coupling of the subsequent protected amino acid (Z-L-leucine). bachem.com
The key advantage of SPPS is the simplification of purification; excess reagents and soluble byproducts are removed by simple filtration and washing of the resin-bound peptide. bachem.com The this compound moiety itself is not typically synthesized and isolated via SPPS, but rather the Z-LEU-PHE sequence is built upon a resin as part of a longer chain. Once the entire peptide is assembled, it is cleaved from the resin support. peptide.com
Table 2: General Cycle for SPPS
| Step | Action | Purpose |
|---|---|---|
| 1. Resin Swelling | The solid support is swollen in a suitable solvent (e.g., DMF, DCM). | To allow reagents to access the reactive sites on the resin. acs.org |
| 2. Deprotection | The temporary Nα-protecting group (e.g., Fmoc or Boc) is removed from the resin-bound amino acid. | To expose the free amine for the next coupling reaction. peptide.com |
| 3. Washing | The resin is washed multiple times with solvent. | To remove the deprotection agent and byproducts. bachem.com |
| 4. Coupling | The next Nα-protected amino acid is activated and added to the resin to form a new peptide bond. | To elongate the peptide chain. peptide.com |
| 5. Washing | The resin is washed again. | To remove excess reagents and coupling byproducts. bachem.com |
Enzymatic Catalysis in this compound Formation
Enzymatic peptide synthesis offers a green chemistry alternative to traditional chemical methods, operating under mild conditions with high stereospecificity, thus avoiding racemization. dcu.ie Proteolytic enzymes, which naturally hydrolyze peptide bonds, can be used to catalyze their formation by reversing the hydrolytic equilibrium. nih.govmdpi.com
The synthesis of this compound from Z-LEU-PHE-NH2 has been reported with a high yield of 98% using the enzyme papain. chemicalbook.com This biocatalytic approach leverages the inherent capabilities of enzymes to create specific peptide linkages efficiently.
Proteolytic enzymes (proteases) are classified into groups based on the key catalytic residue in their active site, such as serine, cysteine, and metalloproteases. mdpi.com Enzymes like papain (a cysteine protease), chymotrypsin (B1334515) (a serine protease), and thermolysin (a metalloproteinase) are commonly employed for peptide synthesis. mdpi.comnih.gov These enzymes can catalyze peptide bond formation through two primary strategies: equilibrium-controlled synthesis and kinetically-controlled synthesis. mdpi.com
In equilibrium-controlled synthesis, the reaction equilibrium is shifted toward synthesis by manipulating reaction conditions, such as using low water content or organic solvents, to disfavor the reverse reaction (hydrolysis). mdpi.com In kinetically-controlled synthesis, an activated ester of the N-protected amino acid is used as a substrate. The enzyme forms a covalent acyl-enzyme intermediate, which then reacts with the amino component (aminolysis) in competition with water (hydrolysis). mdpi.comnih.gov Serine and cysteine proteases are particularly suited for this approach due to their ability to form the necessary covalent intermediate. nih.gov
Table 3: Proteolytic Enzymes Used in Peptide Synthesis
| Enzyme | Class | Typical Substrate Specificity |
|---|---|---|
| Papain | Cysteine Protease | Broad specificity, but prefers hydrophobic residues. nih.govmdpi.com |
| α-Chymotrypsin | Serine Protease | Cleaves/forms bonds after large hydrophobic residues (Phe, Tyr, Trp). nih.govnih.gov |
| Trypsin | Serine Protease | Highly specific for basic residues (Lys, Arg). mdpi.com |
Reaction kinetics are influenced by several factors, including the choice of enzyme, substrate concentrations, pH, temperature, and the solvent system. mdpi.com In kinetically controlled synthesis, the rate of aminolysis must be significantly higher than the rate of hydrolysis of the acyl-enzyme intermediate to achieve a high yield of the desired peptide. mdpi.com For the synthesis of this compound, the use of papain in a system containing N,N-dimethyl-formamide demonstrates how solvent choice can be optimized to favor synthesis. chemicalbook.com
Table 4: Research Findings on Enzymatic Dipeptide Synthesis
| Dipeptide | Enzyme | Reaction Conditions | Yield | Reference |
|---|
Design and Synthesis of this compound Analogues and Conjugates
The dipeptide this compound serves as a foundational structure for the design and synthesis of a variety of analogues and conjugates. These modifications are aimed at enhancing its inherent biological activities or imparting new functionalities. By systematically altering its structure or incorporating it into larger molecular constructs, researchers can explore structure-activity relationships and develop novel therapeutic agents or research tools.
Structural Modifications for Enhanced Biological Activity
Structural modifications of this compound can be strategically implemented to improve its biological profile, including potency, selectivity, and metabolic stability. One common approach is the substitution of the aromatic ring of the phenylalanine residue. For instance, the introduction of various substituents at the para-position of the phenyl ring can significantly influence the biological activity of related tripeptides. nih.gov While direct studies on this compound analogues are specific, the principles from related peptide modifications are applicable. For example, in analogues of For-Met-Leu-Phe-OMe, para-substituents on the phenylalanine ring such as methyl and tert-butyl groups were found to enhance superoxide (B77818) anion production, while fluoro and iodo substituents conferred significant chemotactic antagonism. nih.gov
Another strategy involves the replacement of the peptide bond with a surrogate, such as a fluoroalkene, to create peptidomimetics. researchgate.net This modification can enhance resistance to enzymatic degradation and modulate the conformational properties of the molecule, potentially leading to improved biological activity. The synthesis of such analogues requires specialized chemical methods to introduce the non-natural linkage.
The following table summarizes potential structural modifications and their anticipated effects on biological activity, based on findings from related peptide studies:
| Modification Site | Type of Modification | Potential Impact on Biological Activity |
| Phenylalanine side chain | Substitution on the aromatic ring (e.g., alkyl, halogen) | Altered receptor binding affinity and signaling nih.gov |
| Peptide backbone | Replacement of the amide bond with a surrogate (e.g., fluoroalkene) | Increased metabolic stability and altered conformation researchgate.net |
| Leucine (B10760876) side chain | Isosteric replacements (e.g., norleucine) | Modified lipophilicity and binding interactions ias.ac.in |
| N-terminus | Variation of the protecting group | Can influence cell permeability and serve as a pro-drug moiety |
| C-terminus | Esterification or amidation | Altered charge and pharmacokinetic properties |
Incorporation into Complex Peptide Architectures
This compound can serve as a valuable building block for the synthesis of more complex peptide architectures. chemimpex.com In solid-phase peptide synthesis (SPPS), protected dipeptides are often used to introduce specific sequences into a growing peptide chain, which can be more efficient than the stepwise addition of single amino acids, particularly for "difficult sequences" that are prone to aggregation. nih.gov The Z-group, while traditionally used in solution-phase synthesis, can be part of an orthogonal protection strategy in the synthesis of complex peptides, where different protecting groups are selectively removed at various stages.
For example, the Leu-Phe motif is a component of biologically active peptides such as enkephalins. ias.ac.in The synthesis of enkephalin analogues has been accomplished using SPPS, where di- or tripeptide fragments are sequentially coupled to a solid support. ias.ac.in this compound, or a suitably protected variant, could be incorporated into such synthetic schemes. Furthermore, the principles of peptide chemistry allow for the integration of this dipeptide into cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. ed.ac.uk The synthesis of these complex structures relies on the careful selection of orthogonal protecting groups to allow for selective side-chain deprotection and cyclization while the peptide is still attached to the resin.
Molecular and Cellular Mechanisms of Z Leu Phe Oh Action
Interrogation of Protein-Protein Interactions
The structural characteristics of Z-LEU-PHE-OH, particularly the presence of Leucine (B10760876) and Phenylalanine residues, suggest its potential utility in studying protein-protein interactions. These amino acids are frequently involved in forming hydrophobic and aromatic interactions that are critical for the assembly and stability of protein complexes.
This compound as a Probe for Receptor-Ligand Dynamics
While direct studies employing this compound as a specific probe for receptor-ligand dynamics are not extensively documented, its constituent components provide a basis for its potential application in this area. The Leu-Phe dipeptide motif is of interest in pharmaceutical research for its potential applications in drug delivery and as a building block for peptidomimetics. nih.gov Molecular dynamics simulations have been used to study the enantiorecognition mechanisms of Leu-Phe dipeptides with chiral stationary phases, highlighting the importance of specific intermolecular interactions. nih.gov
The Phenylalanine residue, with its aromatic side chain, is known to be a key player in protein-protein interactions. nih.gov L-Phenylalanine has been identified as a ligand for the calcium-sensing receptor (CaSR), where it enhances the receptor's cooperative activation by calcium. nih.gov This suggests that peptide structures containing Phenylalanine, such as this compound, could potentially be used to probe the binding pockets and allosteric sites of receptors where aromatic residues are recognized. The benzyloxycarbonyl (Z) group, being a bulky aromatic moiety, could also influence binding affinity and specificity, making it a useful feature for dissecting the structural requirements of receptor-ligand interactions.
Influence on Cellular Signaling Pathways
The potential of this compound and its analogs to influence cellular signaling pathways is intrinsically linked to their ability to modulate the activity of key enzymes involved in these cascades. As inhibitors of proteases like calpains and the proteasome, these compounds can indirectly affect a multitude of signaling pathways that are regulated by protein degradation.
For instance, the inhibition of calpains can prevent the cleavage of specific substrates that are critical for signal transduction. nih.gov Similarly, the ubiquitin-proteasome pathway is a central hub for the degradation of numerous regulatory proteins, including transcription factors, cell cycle regulators, and signaling molecules. nih.gov Inhibition of proteasome activity can therefore lead to the stabilization and accumulation of these proteins, thereby altering downstream signaling events. Natural products that modulate pathways such as NF-κB, Akt, and MAPK often do so by affecting proteasome activity. nih.gov Given that compounds structurally related to this compound inhibit these enzyme systems, it is plausible that this compound could impact these and other signaling pathways crucial for cell growth, apoptosis, and stress responses. nih.gov
Enzymatic Activity Modulation by this compound and Related Peptides
A primary mechanism of action for this compound and similar peptide derivatives is the direct modulation of enzymatic activity. These compounds often act as inhibitors, targeting the active sites of proteases with varying degrees of specificity and potency.
Inhibition of Calcium-Activated Neutral Proteases (Calpains) by this compound
Research has demonstrated the efficacy of compounds closely related to this compound as calpain inhibitors. nih.gov Calpains are calcium-activated neutral proteases that play a role in various cellular processes, and their overactivation is implicated in pathological conditions. nih.govnih.gov A study investigating novel dipeptide and tripeptide calpain inhibitors found that Z-Leu-Phe-COOH was one of three compounds that effectively inhibited calpain activity in rabbit renal proximal tubule (RPT) suspensions and provided cytoprotection against antimycin A-induced cell death. nih.gov This finding strongly suggests that this compound, differing only by a hydroxyl group, would exhibit similar inhibitory properties against calpains.
| Compound | Target Enzyme | System | Observed Effect |
|---|---|---|---|
| Z-Leu-Phe-COOH | Calpain | Rabbit Renal Proximal Tubules (RPT) | Inhibition of calpain activity and cytoprotection |
Interaction with Proteasomal Subunits and Peptidase Activities by Related Z-Leu Compounds
The proteasome is a large, multicatalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotes. nih.gov It possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, associated with different beta subunits of the 20S core particle. nih.gov Peptide aldehydes, particularly those with a Z-group and hydrophobic residues, have been identified as potent proteasome inhibitors.
Dipeptidyl aldehydes have been designed to specifically inhibit the chymotrypsin-like protease activity of the proteasome. nih.gov These inhibitors are membrane-permeable and can block the intracellular cleavage of fluorogenic substrates targeted by this proteasomal activity. nih.gov Furthermore, studies on tripeptide aldehydes of the structure Z-Leu-Leu-Xaa-H have shown that these compounds can inhibit another proteasomal activity known as the branched-chain amino acid preferring (BrAAP) activity. nih.gov The nature of the amino acid at the Xaa position influences the potency and kinetics of inhibition. nih.gov These findings indicate that Z-Leu compounds can interact with the active sites of different proteasomal subunits, thereby modulating their specific peptidase activities.
Substrate-Enzyme Kinetics and Inhibitory Potency Profiling
The characterization of enzyme inhibitors relies on detailed kinetic studies to determine their potency and mechanism of action. nih.gov Key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are used to quantify the inhibitory potency of a compound. mdpi.com
| Compound (Z-Leu-Leu-Xaa-H) | Xaa Residue | Inhibition Constant (Ki) | Inhibition Kinetics |
|---|---|---|---|
| Z-Leu-Leu-Phe-H | Phenylalanine (Phe) | Not determined | Biphasic/Partial |
| Z-Leu-Leu-(p-Cl)Phe-H | para-Chloro-Phenylalanine ((p-Cl)Phe) | Not determined | Biphasic/Partial |
| Z-Leu-Leu-Trp-H | Tryptophan (Trp) | Not determined | Biphasic/Partial |
| Z-Leu-Leu-Nva-H | Norvaline (Nva) | 120 nM | Simple |
| Z-Leu-Leu-Leu-H | Leucine (Leu) | 12 nM | Simple |
The data show that inhibitors with certain residues at the P1 position (Xaa) exhibit simple inhibition kinetics, allowing for the calculation of a Ki value, while others show more complex biphasic inhibition. nih.gov This highlights the importance of the C-terminal residue in determining the mode and potency of interaction with the proteasomal active site. Such profiling is crucial for the rational design of more potent and selective protease inhibitors for therapeutic and research applications. mdpi.com
Cellular Permeability and Intracellular Bioavailability of this compound
The efficacy of any intracellularly acting therapeutic agent is fundamentally dependent on its ability to cross the cell membrane and reach its target in sufficient concentrations. For peptide-based compounds like this compound, a dipeptide derivative, understanding its cellular permeability and subsequent intracellular bioavailability is critical. This section delves into the mechanisms that govern its transit across the cellular membrane and the factors that determine its engagement with intracellular targets.
Mechanisms Governing Membrane Translocation
The passage of peptide derivatives across the lipid bilayer of a cell is a complex process influenced by the physicochemical properties of the peptide and the composition of the membrane itself. While direct experimental data on this compound is limited, the translocation mechanisms can be inferred from studies of similar small peptides and the constituent amino acids, leucine and phenylalanine.
The process of direct translocation for peptides often involves an initial electrostatic interaction with the membrane surface, followed by insertion into the hydrophobic core, and subsequent movement across to the inner leaflet. nih.gov While this compound is a neutral molecule, localized interactions and the formation of transient hydrogen bonds between the peptide backbone and lipid headgroups can still facilitate the initial anchoring to the membrane surface. nih.govacs.org The conformational flexibility of the dipeptide would also be a key factor, allowing it to adopt a structure that minimizes the energetic barrier to entering the nonpolar environment of the membrane core.
The table below summarizes key physicochemical properties that are generally considered to influence the membrane translocation of small molecules, and how they might apply to this compound.
| Property | General Influence on Permeability | Relevance to this compound |
| Lipophilicity (LogP) | Higher LogP generally favors partitioning into the lipid bilayer. | The Z-group and phenylalanine side chain contribute to a higher lipophilicity. |
| Molecular Weight | Lower molecular weight generally favors passive diffusion. | As a dipeptide, this compound has a relatively low molecular weight. |
| Hydrogen Bond Donors/Acceptors | Fewer hydrogen bonds can reduce the desolvation penalty for entering the membrane. | The peptide backbone contains hydrogen bond donors and acceptors, which can hinder passive diffusion but also participate in interactions with the membrane surface. |
| Polar Surface Area (PSA) | Lower PSA is generally associated with better cell permeability. | The peptide nature of the molecule contributes to its PSA. |
| Conformational Flexibility | The ability to adopt different conformations can facilitate entry and transit through the membrane. | The linear dipeptide structure allows for considerable conformational freedom. |
Determinants of Intracellular Target Engagement
Once inside the cell, the bioavailability of this compound for its intended target is not guaranteed. Several factors at the intracellular level can influence its ability to engage with its molecular target effectively. The process of target engagement is a crucial step for the compound to exert its biological activity. acs.org
The intracellular concentration of this compound is a primary determinant of target engagement. This concentration is a dynamic equilibrium between the influx of the compound across the cell membrane and any potential efflux mechanisms that may actively transport it out of the cell. Furthermore, the compound's stability within the cytoplasm is critical; degradation by intracellular proteases could significantly reduce the available concentration.
The affinity of this compound for its target protein is another key factor. This is governed by the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that can form between the dipeptide and the binding site of the target. The three-dimensional structure of both this compound and the target protein dictates the complementarity of their interaction.
Finally, the subcellular localization of both the compound and its target must be considered. If the target is localized within a specific organelle, such as the mitochondria or the nucleus, this compound must not only cross the plasma membrane but also potentially traverse additional intracellular membranes to reach its site of action.
The following table outlines the key determinants of intracellular target engagement and their implications for a compound like this compound.
| Determinant | Description | Implication for this compound |
| Intracellular Concentration | The amount of free compound available in the cytoplasm. | Dependent on the balance of membrane influx and efflux, and intracellular stability. |
| Binding Affinity (Kd) | The strength of the interaction between the compound and its target. | Determined by the specific molecular interactions between this compound and its target. |
| Target Accessibility | The availability of the target's binding site. | The target protein may be part of a larger complex or in a conformation that masks the binding site. |
| Subcellular Localization | The location of the compound and its target within the cell. | Requires the compound to reach the specific compartment where the target resides. |
| Intracellular Stability | The rate at which the compound is degraded within the cell. | Peptide bonds can be susceptible to cleavage by intracellular proteases. |
Analytical and Biophysical Characterization of Z Leu Phe Oh
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental in isolating and assessing the purity of Z-LEU-PHE-OH.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of peptides like this compound. nih.govopenaccessjournals.com The development of a robust HPLC method is critical for achieving high purity and accurate quantification.
Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for peptide separation. nih.gov In a typical setup, a C18 column is used as the stationary phase, which consists of silica (B1680970) particles with bonded C18 alkyl chains, providing a nonpolar surface. rsc.org The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), with an acid modifier like trifluoroacetic acid (TFA) or formic acid. nih.govresearchgate.net A gradient elution, where the concentration of the organic solvent is gradually increased, is often used to effectively separate the target peptide from impurities. nih.govbioline.org.br The selection of the mobile phase composition and the gradient profile are critical parameters that are optimized to achieve the desired separation. researchgate.netconicet.gov.ar
For instance, a gradient system for a C18 column might start with a low percentage of acetonitrile in water (e.g., 5%) and gradually increase to a higher percentage (e.g., 90%) over a specific time frame. bioline.org.br This allows for the elution of compounds based on their hydrophobicity, with more polar compounds eluting earlier and more nonpolar compounds, like this compound, eluting later. The detection is typically carried out using a photodiode array (PDA) detector, which can monitor the absorbance at multiple wavelengths, or a UV detector set at a specific wavelength, such as 210 nm. bioline.org.br
The purity of the synthesized this compound can be assessed from the resulting chromatogram. A high-purity sample will show a single major peak corresponding to the dipeptide. The presence of other peaks indicates impurities, which could be starting materials, byproducts, or diastereomers. For enantiomeric purity assessment, chiral chromatography methods can be employed. mdpi.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
This table represents a typical set of starting conditions for the HPLC analysis of a protected dipeptide like this compound. Actual conditions may need to be optimized.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical identity and determining the three-dimensional structure of this compound. conicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Identity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformation of molecules in solution. msu.edunih.gov For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign all the proton (¹H) and carbon (¹³C) signals. acs.org
The ¹H NMR spectrum provides information about the chemical environment of each proton. For this compound, characteristic signals would be observed for the aromatic protons of the phenylalanine and benzyloxycarbonyl (Z) groups, the alpha-protons of the leucine (B10760876) and phenylalanine residues, the beta- and gamma-protons of the leucine side chain, and the amide protons. acs.org The chemical shifts of the amide protons can also provide insights into their involvement in hydrogen bonding. nih.gov
2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish correlations between protons that are coupled to each other, helping to identify the spin systems of the individual amino acid residues. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the peptide's conformation. nih.govcapes.gov.br The presence of NOE cross-peaks between specific protons can indicate the presence of turns or other secondary structures. nih.gov
The coupling constants (J-values) between adjacent protons, obtained from the ¹H NMR spectrum, can provide information about the dihedral angles of the peptide backbone and side chains, further constraining the possible conformations. nih.gov
Mass Spectrometry (MS) Applications for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the identity of this compound. libretexts.orgwiley-vch.de Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for peptides, as they can generate gas-phase ions of the molecule with minimal fragmentation. nih.gov
In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. researchgate.net The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts. acs.org The measured mass-to-charge ratio (m/z) of this peak allows for the confirmation of the molecular weight of this compound. libretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. researchgate.net
Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. researchgate.net In an MS/MS experiment, the parent ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the peptide sequence and can be used to confirm the order of the amino acids. For a dipeptide, characteristic b- and y-ions would be expected from the cleavage of the peptide bond.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z |
| [M+H]⁺ | 413.2 |
| b₁ ion (Z-Leu) | 264.1 |
| y₁ ion (Phe-OH) | 166.1 |
The m/z values are calculated based on the monoisotopic masses of the elements.
X-ray Crystallography and Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. uzh.ch
Solid-State Structural Determination of this compound Derivatives
While a crystal structure for this compound itself was not found in the search results, the solid-state structures of related peptide derivatives have been determined by X-ray crystallography. uzh.ch This technique involves growing single crystals of the compound and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.
Correlating Structure with Biological Functionality
The biological functionality of the dipeptide Z-L-leucyl-L-phenylalanine (this compound) is intrinsically tied to its specific chemical architecture. Each component of the molecule—the N-terminal protecting group, the constituent amino acid residues and their sequence, and the C-terminal carboxyl group—plays a critical role in its recognition and interaction with biological systems, particularly enzymes. The relationship between its structure and function is highly specific, where minor modifications can lead to significant changes in biological activity.
The primary role of this compound in scientific research is as a key intermediate or building block in peptide synthesis. chemimpex.com Its structure is designed for controlled, stepwise addition to a peptide chain. chemimpex.com The benzyloxycarbonyl (Z) group protects the N-terminal amino group of leucine, preventing it from forming unwanted peptide bonds during the coupling of the phenylalanine C-terminus to another amino acid. bachem.com
Beyond its role in synthesis, the this compound scaffold is utilized in the design of enzyme inhibitors, where its structural features directly influence binding affinity and specificity. Structure-activity relationship (SAR) studies on related, more complex peptides reveal the importance of the Leu-Phe sequence. For instance, in the development of inhibitors for norovirus protease (NVPro), a tripeptide aldehyde with a Z-Leu-Phe sequence at the P3 and P2 positions was found to be a potent inhibitor. nih.gov The specific side chains of leucine and phenylalanine are crucial for fitting into the enzyme's binding pockets. Research shows that replacing the P2 phenylalanine with proline results in a drastic loss of inhibitory activity, highlighting the favorability of the aromatic side chain of phenylalanine at this position. nih.gov
The high specificity of peptide-protein interactions is further underscored when comparing this compound to similar compounds. The simple reversal of the amino acid sequence to Z-PHE-LEU-OH changes its primary application; Z-PHE-LEU-OH is commonly used as a model substrate to measure the activity of enzymes like carboxypeptidase Y, which cleaves the peptide bond between phenylalanine and leucine. The introduction of a different amino acid, as in Z-PHE-HIS-LEU-OH, alters the compound's target to the plasma converting enzyme. chemicalbook.com
Furthermore, the nature of the N-terminal group is essential. In extensive studies of chemotactic peptides, N-formylmethionyl-leucyl-phenylalanine (f-Met-Leu-Phe-OH) is a potent chemoattractant for neutrophils. researchgate.netcdnsciencepub.com The N-formyl group is critical for this high biological activity; its replacement or removal leads to a massive decrease in potency, demonstrating that the N-terminal modification is a key determinant of function. researchgate.net Similarly, a free C-terminal carboxyl group is often crucial for activity, as it can be a key binding point within an enzyme's active site. researchgate.net
The following research findings, presented in interactive tables, provide detailed data on how structural modifications influence biological function.
Detailed Research Findings
The precise arrangement of amino acids and protecting groups in peptide derivatives dictates their inhibitory potency against specific enzymes. The following table, derived from research on norovirus protease inhibitors, illustrates how modifications to a core peptide structure containing the Leu-Phe motif affect its inhibitory constant (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor.
| Compound | Sequence | P2 Residue | P1 Residue Modification | Inhibitory Constant (Kᵢ) | Relative Activity |
|---|---|---|---|---|---|
| Compound 1 | Z-Leu-Phe-Gln(diMe)-CHO | Phe | N,N-dimethyl Gln | 120 nM | High |
| Compound 14 | Z-Leu-Phe-Gln(NHMe)-CHO | Phe | N-methyl Gln | 5.1 µM | Moderate |
| Compound 3 | Z-Leu-Phe-Gln(CONH(CH₂)₂Ph)-CHO | Phe | Phenylethylamide Gln | 1.5 µM | Moderate |
| Compound 8 | Z-Leu-Pro-Gln(diMe)-CHO | Pro | N,N-dimethyl Gln | 46.1 µM | Very Low |
Data sourced from a study on norovirus protease inhibitors, demonstrating the importance of the P2 residue (Phe vs. Pro) and P1 side chain modifications for inhibitory activity. nih.gov
The biological application of a peptide is strictly defined by its amino acid sequence and terminal modifications. The table below compares this compound with related di- and tripeptides to highlight how subtle structural variations result in distinct biological roles.
| Compound | Key Structural Features | Primary Biological Function / Application |
|---|---|---|
| This compound | N-terminal Z-group; Leu-Phe sequence | Building block in peptide synthesis. chemimpex.com |
| Z-PHE-LEU-OH | N-terminal Z-group; Phe-Leu sequence | Substrate for carboxypeptidase Y. |
| Z-PHE-HIS-LEU-OH | N-terminal Z-group; Phe-His-Leu sequence | Substrate for plasma converting enzyme. chemicalbook.com |
| f-Met-Leu-Phe-OH | N-terminal formyl group; Met-Leu-Phe sequence | Potent chemotactic factor for neutrophils. researchgate.net |
This table illustrates how changes in amino acid sequence and N-terminal groups define the specific biological role of a peptide.
Translational Research and Disease Modeling Implications of Z Leu Phe Oh Studies
Elucidating Proteolytic Pathways in Disease Pathogenesis
Proteolytic pathways, involving enzymes that break down proteins, are fundamental to cellular health and are often dysregulated in disease. The ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway are the two primary mechanisms for protein degradation in eukaryotic cells. viamedica.plnih.govnih.gov Disturbances in these pathways are implicated in a wide range of human diseases. Z-LEU-PHE-OH and similar peptide-based compounds are instrumental in studying the roles of specific proteases within these pathways.
Calpains, a family of calcium-dependent cysteine proteases, and cathepsins, which are primarily lysosomal proteases, are key players in protein catabolism. jci.orgplos.org Their aberrant activity is linked to the pathogenesis of numerous conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. jci.orgresearchgate.netfrontiersin.org For instance, calpains are known to cleave a multitude of cellular proteins, and their overactivation can trigger neuronal damage and cell death cascades. jci.orgfrontiersin.org Similarly, lysosomal dysfunction due to altered cathepsin activity is a critical factor in the progression of several neurodegenerative disorders. plos.org
This compound functions as an inhibitor of certain proteases, including calpains. researchgate.netnih.gov This inhibitory action allows researchers to probe the specific contributions of these enzymes to disease processes. By observing the downstream effects of inhibiting these proteases in disease models, scientists can elucidate the complex proteolytic cascades that contribute to pathogenesis. For example, the use of calpain inhibitors helps to unravel the signaling pathways regulated by calpain and their role in stress responses and cell death. researchgate.net
The study of such inhibitors is crucial for understanding how cells manage protein homeostasis and how disruptions in this balance lead to disease. Research using compounds like this compound provides a foundation for developing therapeutic strategies that target specific components of proteolytic pathways. chemimpex.com
Preclinical Investigations in Neurodegenerative Disorder Models
The abnormal accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's disease (AD). researchgate.net Proteolytic pathways are central to both the production and clearance of these toxic protein aggregates.
In Alzheimer's disease, the processing of amyloid precursor protein (APP) by β-secretase and γ-secretase leads to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques. dbaitalia.itmdpi.com Calpains have been implicated in the regulation of APP processing and Aβ production. tennessee.edu Studies have shown that calpain activation can promote the expression of BACE1, the β-secretase enzyme, thereby increasing Aβ formation. nih.gov
Research using calpain inhibitors has provided valuable insights into these mechanisms. For instance, inhibiting calpain has been shown to alter the processing of APP. capes.gov.br Some studies suggest that calpain inhibitors can modulate the production of Aβ, potentially through an influence on γ-secretase mediated processing of APP. tennessee.edu Other research indicates that inhibiting calpains can lead to an increase in both α- and β-cleaved APP metabolites by causing a redistribution of APP to the cell surface. capes.gov.br Peptide aldehydes, a class of compounds that includes inhibitors related to this compound, have been shown to inhibit the cellular release of Aβ. nih.gov
The table below summarizes the effects of calpain inhibition on key elements of amyloid processing as observed in various preclinical models.
| Experimental Model | Inhibitor Used | Key Findings | Reference(s) |
| Murine L cells | Calpeptin, Calpain Inhibitor III | Increased Aβ42 secretion; increased levels of APP C-terminal fragments (α- and β-CTFs). | capes.gov.br |
| HEK293 cells | Peptide Aldehydes (e.g., Z-Val-Phe-CHO) | Dose-dependent inhibition of Aβ release. | nih.gov |
| APP/PS1 transgenic mice | Calpastatin (endogenous inhibitor) | Decreased amyloid plaque burden; inhibited the increase of BACE1. | nih.gov |
| Primary neurons | Calpastatin (endogenous inhibitor) | Inhibited Aβ-induced increase in BACE1 levels. | nih.gov |
Calpain overactivation is a significant factor in neuronal cell death and is implicated in the response to cellular stress. researchgate.net Abnormally high calcium levels, which can occur in neurodegenerative conditions, can trigger this overactivation, leading to the degradation of essential neuronal proteins and subsequent neurodegeneration. jci.org
Calpain inhibitors have demonstrated neuroprotective effects in various models of neuronal injury and stress. mdpi.comresearchgate.net By preventing the cleavage of crucial substrates, these inhibitors can enhance neuronal survival. For example, calpain inhibition has been shown to protect against neuronal loss following spinal cord injury and in models of excitotoxicity. frontiersin.orgmdpi.com In the context of Alzheimer's disease models, calpain inhibition has been found to restore normal synaptic function and improve memory. jci.org This neuroprotective effect is associated with the restoration of normal signaling pathways and the preservation of synaptic proteins. jci.org Furthermore, calpain inhibitors can mitigate neuronal damage by reducing inflammation and cell death. researchgate.net High concentrations of phenylalanine, as seen in phenylketonuria, have been shown to decrease neuronal cell viability, and research into protective mechanisms is ongoing. nih.govfrontiersin.org
| Disease/Injury Model | Calpain Inhibitor | Observed Neuroprotective Effect | Reference(s) |
| Alzheimer's Disease (APP/PS1 mouse model) | E64, BDA-410 | Restored normal synaptic function and improved memory. | jci.org |
| Spinal Cord Injury (Canine model) | PD150606 | Reduced neuronal death and improved locomotor scores. | frontiersin.orgmdpi.com |
| Traumatic Brain Injury (Mouse model) | MDL28170 | Attenuated cell death and suppressed inflammation. | mednexus.org |
| Diabetic Retinopathy (Rodent models) | SNJ-1945 | Ameliorated axonal pathology and improved nerve conduction. | researchgate.net |
Research in Oncological and Metabolic Disease Models
The implications of research involving this compound and related protease inhibitors extend beyond neurodegeneration into the fields of oncology and metabolic diseases.
The ubiquitin-proteasome system is a critical regulator of cell cycle progression and apoptosis, processes that are fundamentally dysregulated in cancer. nih.gov The proteasome degrades key regulatory proteins, and its inhibition has emerged as a successful strategy in cancer therapy. researchgate.net
Peptide-based compounds, including peptide aldehydes structurally related to this compound, have been investigated as proteasome inhibitors. graphyonline.com For instance, the proteasome inhibitor Z-Leu-Leu-Phe-CHO has been shown to inhibit the growth of human gastric cancer cells and induce apoptosis. graphyonline.com These inhibitors can affect multiple signaling pathways, such as NF-κB and MAPK, which are crucial for cancer cell survival and proliferation. graphyonline.com Research has also shown that certain cyclic peptides containing Phe and Leu residues exhibit activity against cancer cell lines like MCF-7. nih.gov The modulation of proteasome localization, influenced by amino acids like phenylalanine, can also impact cell death, presenting another avenue for cancer research. nih.gov
| Cancer Model | Inhibitor | Mechanism/Effect | Reference(s) |
| Human Gastric Cancer Cells (SGC-7901) | Z-Leu-Leu-Phe-CHO (ZLLFC) | Inhibited cell growth and induced apoptosis. | graphyonline.com |
| Multiple Myeloma | Bortezomib (dipeptide) | Induces cancer cell death; approved for clinical use. | researchgate.net |
| Breast Cancer Cells (MCF-7) | Cyclic Cys-Leu-Leu-Phe-Val-Tyr | Inhibited dimerization and transcriptional activity of HIF-1. | nih.gov |
Calpains have also been implicated in the pathogenesis of metabolic diseases, particularly type 2 diabetes. physiology.org Genetic variations in the calpain-10 gene have been linked to an increased susceptibility to diabetes, partly through effects on insulin (B600854) sensitivity. physiology.orgnih.gov
Research using calpain inhibitors has been crucial in exploring the role of these proteases in metabolic regulation. Studies have shown that the inhibition of calpain can significantly impair insulin-stimulated glucose transport in skeletal muscle and fat cells. physiology.org In cultured human muscle cells, calpain inhibitors were found to decrease insulin-stimulated glucose uptake. nih.gov Furthermore, prolonged exposure of pancreatic islets to calpain inhibitors has been shown to impair mitochondrial fuel metabolism and insulin exocytosis. mdpi.com These findings suggest that calpains play a complex role in insulin signaling and glucose metabolism, and their inhibition can lead to features of insulin resistance. physiology.orgbioscientifica.com
| System/Model | Calpain Inhibitor | Key Finding | Reference(s) |
| Isolated Rat Skeletal Muscle | Chemical inhibitors | Large decrease in insulin-stimulated glucose transport. | physiology.org |
| Cultured Human Muscle Cells | ALLN, ALLM | Significantly decreased insulin-stimulated glucose uptake. | nih.gov |
| Transgenic Mice (overexpressing calpastatin) | Endogenous inhibition | Impaired contraction-stimulated glucose transport despite increased GLUT4. | physiology.org |
| Isolated Rat Pancreatic Islets | Chemical inhibitors | Impaired mitochondrial fuel metabolism and insulin exocytosis. | mdpi.complos.org |
| HepG2 Hepatoma Cells | PD151746 | Impaired hepatic glycogen (B147801) synthesis without altering insulin signaling. | bioscientifica.com |
Inflammatory and Immune Response Modulation
While the dipeptide this compound is well-documented in biochemical assays as a substrate for various peptidases, particularly carboxypeptidases, direct and extensive research into its specific roles in modulating inflammatory and immune responses is not widely available in current scientific literature. However, by examining the activities of its constituent amino acids, L-leucine and L-phenylalanine, as well as structurally related peptides, we can infer its potential implications in immunological pathways. The presence of the N-terminal benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis, may also influence its stability and biological activity. nih.govnih.gov
The immunomodulatory potential of peptides is an active area of research, with studies demonstrating that even small dipeptides can influence inflammatory cascades. For instance, peptides containing hydrophobic amino acids, such as leucine (B10760876) and phenylalanine, have been noted for their anti-inflammatory potential. researchmap.jp The structural characteristics of a peptide, including its amino acid sequence and N-terminal modifications, are critical determinants of its biological function.
Inference from Constituent Amino Acids: Leucine and Phenylalanine
The individual amino acids that constitute this compound, leucine and phenylalanine, are known to play significant roles in the regulation of immune cell function.
Leucine: This essential amino acid is a key regulator of T-cell activation and proliferation through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov The availability of leucine is crucial for the metabolic reprogramming that T-cells undergo upon activation. nih.gov Studies have shown that leucine is important for the differentiation of CD4+ T-cells into T-helper 1 (TH1) and TH17 cells. frontiersin.org Furthermore, some research indicates that leucine can attenuate lipopolysaccharide (LPS)-induced inflammatory responses. tandfonline.com
Phenylalanine: This aromatic amino acid also plays a role in immune modulation. Phenylalanine can influence the innate immune response and the production of pro-inflammatory cytokines. frontiersin.org Research has shown that phenylalanine can promote alveolar macrophage pyroptosis, a form of inflammatory cell death, through the activation of the calcium-sensing receptor (CaSR), which in turn activates the NLRP3 inflammasome. frontiersin.org This suggests a pro-inflammatory potential under certain conditions.
The table below summarizes the known immunomodulatory functions of L-leucine and L-phenylalanine.
| Amino Acid | Immune Cell/Process Affected | Observed Effect |
| L-Leucine | T-Lymphocytes (T-cells) | Activates mTORC1 signaling, promoting T-cell activation, proliferation, and differentiation into TH1 and TH17 subtypes. nih.govfrontiersin.org |
| Macrophages | Can attenuate LPS-induced inflammatory responses. tandfonline.com | |
| L-Phenylalanine | Macrophages | Promotes pyroptosis via CaSR and the NLRP3 inflammasome pathway, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org |
| T-Lymphocytes (T-cells) | Uptake is increased during T-cell activation. frontiersin.org |
Insights from Structurally Related Peptides
The immunomodulatory activity of peptides containing the Leu-Phe sequence or similar N-terminal modifications has been investigated, providing a basis for hypothesizing the potential actions of this compound.
Peptides with an N-terminal pyroglutamyl group, such as pyroglutamyl-leucine (pyroGlu-Leu), have been shown to inhibit the secretion of nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) from LPS-stimulated macrophages. researchmap.jp This suggests that dipeptides containing leucine can exert anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways. researchmap.jp
Similarly, the soy-derived tripeptide Phe-Leu-Val has been found to reduce the release of inflammatory cytokines (TNF-α, MCP-1, and IL-6) from adipocytes by inhibiting the JNK and IκB kinase (IKK) signaling pathways. researchgate.net A walnut protein-derived peptide, Leucine-Proline-Phenylalanine (LPF), has also demonstrated anti-inflammatory properties in LPS-stimulated RAW264.7 cells. tandfonline.com
Furthermore, the N-terminal protecting group can significantly influence a peptide's biological activity. While the benzyloxycarbonyl (Z) group in this compound is primarily for chemical synthesis, other protecting groups like tert-butyloxycarbonyl (Boc) have been incorporated into peptides with notable immunomodulatory effects. For example, Boc-Phe-Leu-Phe-Leu-Phe-OH acts as a competitive antagonist for formyl peptide receptors (FPRs), which are involved in mediating inflammatory responses. Another Z-protected peptide, Z-Phe-Ala-FMK, has been shown to act as an immunosuppressive agent by inhibiting T-cell activation. nih.gov
The following table details the observed anti-inflammatory effects of peptides structurally related to this compound.
| Related Peptide | Model System | Key Findings |
| Pyroglutamyl-Leucine | LPS-stimulated RAW 264.7 macrophages | Inhibited secretion of NO, TNF-α, and IL-6 by blocking NF-κB and MAPK pathways. researchmap.jp |
| Phe-Leu-Val | TNF-α-stimulated adipocytes | Inhibited release of TNF-α, MCP-1, and IL-6 via inactivation of JNK and IKK signaling. researchgate.net |
| Leucine-Proline-Phenylalanine | LPS-irritated RAW264.7 cells | Down-regulated the mRNA expressions of iNOS, COX-2, and TNF-α. tandfonline.com |
| Boc-Phe-Leu-Phe-Leu-Phe-OH | Formyl Peptide Receptor (FPR) assays | Acts as a competitive antagonist of FPRs, which are involved in inflammation. |
| Z-Phe-Ala-FMK | Primary T-cells | Acts as an immunosuppressive agent by inhibiting T-cell activation and proliferation. nih.gov |
Future Perspectives and Emerging Research Avenues for Z Leu Phe Oh
Development of Next-Generation Peptide-Based Probes
The inherent properties of Z-LEU-PHE-OH make it an ideal candidate for the development of advanced peptide-based probes. These probes are instrumental in studying biological processes at a molecular level. chemimpex.com
Future research will likely focus on incorporating this compound into more complex peptide sequences to create highly specific probes for various enzymes and receptors. chemimpex.comchemimpex.com Modifications to the N- and C-termini of peptides containing this dipeptide can enhance their stability, solubility, and bioavailability, crucial properties for effective in vivo imaging and diagnostic tools. nih.gov For instance, the development of peptide-drug conjugates (PDCs) using this compound as a component could lead to targeted delivery of therapeutic agents to specific cells or tissues, minimizing off-target effects. frontiersin.orgnih.gov The exploration of novel conjugation chemistries will be key to creating stable and effective PDCs. nih.gov
Advanced Mechanistic Studies using Multi-Omics Approaches
The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the detailed molecular mechanisms influenced by this compound and its derivatives. asm.orgnih.govmdpi.com By analyzing the global changes in genes, proteins, and metabolites in response to treatment with this compound-containing peptides, researchers can gain a comprehensive understanding of their biological effects. mdpi.com
For example, a multi-omics approach could identify the specific signaling pathways modulated by a this compound-based therapeutic agent. nih.gov This could involve quantifying changes in protein expression (proteomics) and metabolite levels (metabolomics) in cells or tissues after exposure to the compound. asm.orgnih.gov Such studies can reveal novel drug targets and provide a more complete picture of a compound's mechanism of action, moving beyond the study of single molecular interactions. nih.gov
Integration with Computational Chemistry and Rational Design
Computational chemistry and rational design are becoming indispensable tools in modern drug discovery and materials science. nih.govresearchgate.net These approaches can be used to predict the binding affinity and specificity of this compound-containing peptides for their biological targets, thereby guiding the synthesis of more potent and selective molecules. acs.orgnih.gov
By employing molecular modeling and simulation techniques, researchers can design novel peptide sequences with optimized properties. rsc.org For instance, computational methods can help in designing peptidomimetics that mimic the structure of this compound but with enhanced stability or cell permeability. acs.org This rational design approach can significantly reduce the time and cost associated with traditional trial-and-error methods of drug development. nih.gov The combination of computational screening with experimental validation is a powerful strategy for discovering new lead compounds. rsc.org
Exploration of Novel Biological Activities and Therapeutic Potential
While this compound is primarily known for its role in peptide synthesis, there is growing interest in exploring its potential for novel biological activities and therapeutic applications. chemimpex.com Research into di- and tripeptide derivatives has revealed a wide range of biological effects, including antimicrobial and anti-inflammatory properties. frontiersin.org
Future investigations may uncover previously unknown therapeutic applications for this compound and its derivatives. For example, its potential role in modulating protein-protein interactions or acting as a substrate or inhibitor for specific enzymes could be explored in the context of various diseases, such as cancer or metabolic disorders. chemimpex.com The development of peptide-based hydrogels incorporating this compound for applications like drug delivery or tissue engineering also represents a promising area of research. mdpi.com As our understanding of the biological roles of short peptides continues to grow, so too will the potential applications for versatile building blocks like this compound.
Q & A
Q. What are the optimal synthetic routes for Z-LEU-PHE-OH, and how can reaction conditions be systematically evaluated?
- Methodological Answer : Begin with solid-phase peptide synthesis (SPPS) or solution-phase methods, using benzyloxycarbonyl (Z) as the N-terminal protecting group. Monitor reaction progress via TLC or HPLC, and optimize parameters (e.g., coupling reagents like HBTU/DIPEA, solvent polarity, temperature). Compare yields and purity across conditions using analytical HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient). For reproducibility, document stepwise procedures, including deprotection and purification steps (e.g., recrystallization or column chromatography) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use a combination of:
- NMR : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), focusing on amide proton shifts (δ 7.5–8.5 ppm) and Z-group aromatic protons (δ 7.2–7.4 ppm).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight ([M+H]⁺ expected ~478.5 g/mol).
- HPLC : Assess purity (>95%) with a UV detector (220 nm).
Cross-validate results against literature or databases like PubChem .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to:
- Temperature gradients (e.g., 4°C, 25°C, 40°C).
- Humidity levels (e.g., 30%, 60% RH).
Analyze degradation products monthly via HPLC and LC-MS. Use Arrhenius kinetics to extrapolate shelf-life .
Advanced Research Questions
Q. What computational strategies are effective for modeling the conformational dynamics of this compound in aqueous environments?
- Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) with explicit solvent models (TIP3P water). Parameterize the Z-group using quantum mechanical calculations (DFT/B3LYP). Analyze hydrogen bonding, dihedral angles, and solvent accessibility. Validate against experimental CD spectroscopy or 2D-Nuclear Overhauser Effect (NOESY) data .
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Re-run experiments under controlled conditions (e.g., standardized solvent, pH).
- Compare with published spectra of analogous Z-protected dipeptides.
- Use databases (e.g., Biological Magnetic Resonance Data Bank) for reference.
- Collaborate with computational chemists to refine force fields or consider alternative conformers .
Q. What in vitro assays are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or membranes)?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or chymotrypsin) with fluorogenic substrates. Calculate IC₅₀ values via dose-response curves.
- Membrane Permeability : Employ artificial lipid bilayers or Caco-2 cell monolayers. Measure apparent permeability (Papp) using LC-MS quantification.
- Include controls (e.g., unprotected Leu-Phe-OH) to isolate the Z-group’s effects .
Data Analysis & Reproducibility
Q. How should researchers design experiments to address conflicting literature reports on this compound’s physicochemical properties?
- Methodological Answer : Apply the PICO framework :
- Population : this compound batches from different synthetic routes.
- Intervention : Standardized characterization protocols (e.g., fixed HPLC gradients).
- Comparison : Cross-lab validation via round-robin testing.
- Outcome : Consensus on parameters like logP or pKa.
Publish detailed supplementary materials to enable replication .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in biological assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀/EC₅₀ calculations. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes. Pre-register analysis plans to mitigate bias .
Tables for Methodological Reference
| Analytical Technique | Key Parameters | Application |
|---|---|---|
| HPLC | Column: C18; Gradient: 5–95% ACN | Purity assessment, stability studies |
| NMR | Solvent: DMSO-d₆; Frequency: 500 MHz | Structural confirmation, conformational analysis |
| ESI-MS | Polarity: Positive; Resolution: High | Molecular weight validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
